

Thermodynamic Properties of 2,5-Dimethylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2,5-Dimethylbenzonitrile**

Cat. No.: **B077730**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic and physical property data for **2,5-Dimethylbenzonitrile** (CAS RN: 13730-09-1). Due to the limited availability of experimentally determined thermodynamic data in publicly accessible literature, this document also outlines common experimental protocols for determining such properties for organic compounds.

Physicochemical and Computed Properties

While extensive experimental thermodynamic data for **2,5-Dimethylbenzonitrile** is not readily available in public databases, computed and basic physical properties have been reported. These are summarized in the table below. The NIST Chemistry WebBook indicates that more extensive thermophysical and thermochemical data may be available through their subscription-based "Web Thermo Tables" (WTT)[1][2].

Property	Value	Source
Identifiers		
IUPAC Name	2,5-dimethylbenzonitrile	[3]
CAS Registry Number	13730-09-1	[1]
Molecular Formula	C ₉ H ₉ N	[4]
InChIKey	OZOQTENKIVKILK-UHFFFAOYSA-N	[1]
Molecular Properties		
Molecular Weight	131.17 g/mol	[3]
Exact Mass	131.073499291 Da	[3]
Computed Properties		
XLogP3	2.4	[3]
Topological Polar Surface Area	23.8 Å ²	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]

Experimental Protocols for Thermodynamic Property Determination

Specific experimental protocols for the determination of the thermodynamic properties of **2,5-Dimethylbenzonitrile** are not detailed in the accessible literature. However, standard methodologies for organic compounds of similar structure and volatility are well-established. The following sections describe generalized protocols for key thermodynamic measurements.

Vapor Pressure Measurement

The determination of vapor pressure is crucial for understanding a compound's volatility. Several methods are applicable depending on the pressure range.

a) Static Method

This method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase at a specific temperature.[\[5\]](#)

- Apparatus: A thermostated sample cell connected to a pressure-measuring device (e.g., capacitance diaphragm manometer). The system must be capable of being evacuated to high vacuum.
- Procedure:
 - A purified sample of the compound is placed in the sample cell.
 - The system is evacuated to remove air and other volatile impurities. This may involve several freeze-pump-thaw cycles.
 - The sample is brought to the desired temperature using a precision thermostat (e.g., a liquid bath).
 - The system is isolated from the vacuum pump, and the pressure of the vapor is allowed to equilibrate.
 - The equilibrium vapor pressure is recorded by the manometer.[\[6\]](#)
 - Measurements are repeated at various temperatures to establish the vapor pressure curve.

b) Gas Saturation Method

This dynamic method is suitable for measuring low vapor pressures.[\[7\]](#)

- Apparatus: A thermostated saturator cell containing the sample, a source of inert carrier gas (e.g., nitrogen or argon), flow rate controllers, and a trapping system or analytical instrument (e.g., gas chromatograph) to quantify the transported substance.

- Procedure:
 - The sample is placed in the saturator, which is maintained at a constant temperature.
 - A precisely controlled flow of the inert gas is passed through or over the sample at a rate slow enough to ensure saturation of the gas stream with the compound's vapor.
 - The amount of the substance transported by the gas is determined by trapping it and measuring its mass, or by direct analysis of the gas stream.
 - The partial pressure of the substance, which is equal to its vapor pressure, is calculated using the ideal gas law from the amount of substance transported and the total volume of the carrier gas passed through the saturator.

Calorimetry for Heat Capacity and Enthalpy of Fusion

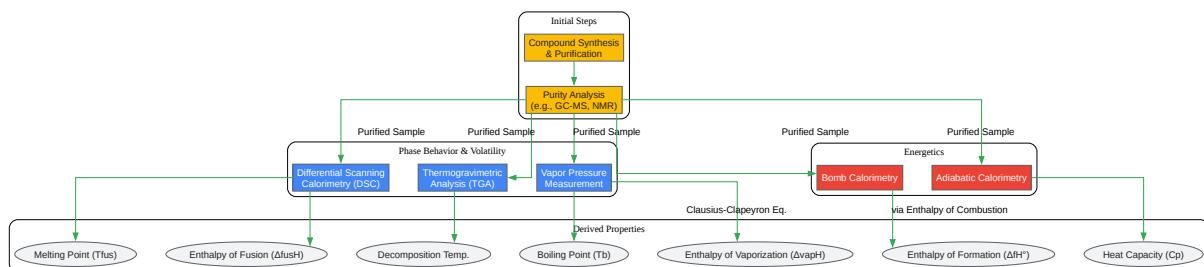
Calorimetry is used to measure heat changes, from which properties like heat capacity and enthalpies of phase transitions can be derived. Differential Scanning Calorimetry (DSC) is a common technique.

- Apparatus: A Differential Scanning Calorimeter.
- Procedure for Heat Capacity (Cp):
 - A baseline measurement is performed with empty sample and reference pans.
 - A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.
 - A known mass of the **2,5-dimethylbenzonitrile** sample is placed in a hermetically sealed pan.
 - The sample is subjected to a precise temperature program (e.g., heating at a constant rate).
 - The heat flow difference between the sample and the reference pan is measured.

- The heat capacity of the sample is calculated by comparing the heat flow to that of the sapphire standard and the baseline.
- Procedure for Enthalpy of Fusion ($\Delta_{\text{fus}}H$):
 - A known mass of the sample is cooled to a temperature below its melting point and then heated at a constant rate through the melting transition.
 - The DSC measures the energy required to maintain the zero temperature difference between the sample and a reference pan.
 - An endothermic peak is observed on the thermogram as the sample melts.
 - The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion.[\[8\]](#)

Logical Workflow for Thermodynamic Characterization

The following diagram illustrates a generalized workflow for the comprehensive thermodynamic characterization of a pure organic compound like **2,5-Dimethylbenzonitrile**.

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